Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is a rhodium-based organometallic complex featuring two 1,5-cyclooctadiene (COD) ligands and a bulky tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion. The COD ligands are labile, enabling catalytic activity by facilitating ligand substitution during reactions. The BArF anion, a weakly coordinating borate, stabilizes the cationic rhodium center, enhancing solubility in non-polar solvents and preventing ion-pairing effects that could hinder reactivity. This complex is widely used in asymmetric catalysis, including hydrogenation and cross-coupling reactions, due to its high thermal stability and tunable electronic properties .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.2C8H12.Rh/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;/b;2*2-1-,8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJALYWJSVYWXHY-AUUWQFPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BF24Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps:
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Precursor Activation : [Rh(COD)Cl]₂ is dissolved in anhydrous dichloromethane under nitrogen.
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Ligand Dissociation : The chloride ligands are displaced by adding 2 equivalents of a phosphinooxazoline (Phox) ligand, forming [Rh(COD)(Phox)Cl].
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Counterion Exchange : Treatment with 1 equivalent of silver tetrakis[bis(3,5-trifluoromethyl)phenyl]borate (AgBARF) precipitates AgCl and yields [Rh(COD)(Phox)]BARF.
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Purification : The product is isolated via solvent evaporation and recrystallized from hexane/dichloromethane mixtures.
Critical Parameters :
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Solvent purity (H₂O < 10 ppm) to prevent rhodium oxidation.
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Stoichiometric control to avoid residual Ag⁺ contamination.
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Reaction temperature maintained at −20°C to stabilize the rhodium intermediate.
One-Pot Synthesis Avoiding Column Chromatography
A streamlined one-pot method eliminates the need for isolating intermediate ligands, addressing challenges posed by ligand adsorption on silica gel.
Procedure:
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In Situ Ligand Generation : A mixture of 1,5-cyclooctadiene, rhodium(III) chloride hydrate, and trifluoromethanesulfonic acid in ethanol undergoes reduction with hydrogen gas (1 atm) at 50°C for 12 hours.
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Counterion Introduction : Sodium tetrakis[bis(3,5-trifluoromethyl)phenyl]borate (NaBARF) is added to the reaction mixture, initiating ion metathesis.
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Precipitation : The product precipitates upon cooling to −30°C and is washed with cold diethyl ether.
Advantages :
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No column chromatography required, reducing exposure to air-sensitive intermediates.
Direct Synthesis from [Rh(COD)₂]⁺ Salts
Alternative routes start with preformed [Rh(COD)₂]⁺ complexes. For example:
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Precursor Dissolution : [Rh(COD)₂]OTf (OTf = trifluoromethanesulfonate) is dissolved in fluorobenzene.
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Anion Exchange : Addition of KBARF (K⁺ salt of the borate) induces precipitation of KOTf and formation of [Rh(COD)₂]BARF.
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Crystallization : The product is obtained as red crystals by slow diffusion of hexane into a dichloromethane solution.
Key Data :
Solvent and Atmosphere Optimization
Solvent Selection:
Inert Atmosphere:
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Reactions conducted under argon or nitrogen with Schlenk-line techniques.
Challenges and Mitigation Strategies
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Ligand Degradation :
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Anion Purity :
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Storage Conditions :
Analytical Validation
Spectroscopic Confirmation:
X-ray Crystallography:
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Rhodium center adopts square-planar geometry with COD ligands in chair conformations.
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BARF anions exhibit weak Rh···F interactions (2.9–3.1 Å), stabilizing the cationic complex.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ligand Exchange | 70–75 | 98 | Scalable for industrial applications |
| One-Pot Synthesis | 78–85 | 95 | Avoids column chromatography |
| Direct Anion Exchange | 90–92 | 99 | High crystallinity for structural studies |
Chemical Reactions Analysis
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate undergoes various types of chemical reactions, including:
Hydrogenation: This compound acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds.
Intramolecular C-H Alkenylation: It catalyzes the formation of carbon-carbon bonds within a molecule, leading to the formation of alkenes.
Cycloaddition of Enynes: This reaction involves the addition of enynes to form cyclic compounds.
Reductive Coupling Reactions: It promotes the coupling of two molecules through the reduction process.
Common reagents used in these reactions include hydrogen gas for hydrogenation, various alkenes and alkynes for cycloaddition, and reducing agents for reductive coupling. The major products formed from these reactions depend on the specific substrates used but generally include hydrogenated products, alkenes, and cyclic compounds.
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, alkenylation, and cycloaddition.
Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of complex molecules with potential therapeutic benefits.
Industry: It is used in industrial processes for the large-scale production of chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate involves the coordination of the rhodium center with the substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst by providing a platform for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally involve the activation of unsaturated bonds and the formation of carbon-carbon or carbon-hydrogen bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metal Center Variations: Rh vs. Ir
A key structural analog is bis(1,5-cyclooctadiene)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Ir analog). Both complexes share the COD ligands and BArF counterion but differ in the metal center.
Key Insight : Rhodium complexes often exhibit higher selectivity in asymmetric transformations, while iridium analogs may excel in reactions requiring robust redox stability .
Counterion Effects: BArF vs. Tetrafluoroborate (BF₄⁻)
Replacing BArF with BF₄⁻ significantly alters properties:
Key Insight: The BArF anion’s bulkiness prevents coordination to the metal center, improving catalytic turnover in reactions like hydrogenation .
Ligand Variations: COD vs. Phosphine Ligands
Example: Compare with 1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane(COD)rhodium(I) tetrafluoroborate (Phosphine-Rh):
Key Insight : Phosphine ligands enhance steric control for enantioselective C–H activation, while COD ligands favor rapid substrate binding in hydrogenation .
Biological Activity
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate, commonly referred to as Rh(COD)2BARF, is a rhodium complex that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Rh(COD)2BARF is , with a molecular weight of approximately 942.36 g/mol. The compound features a rhodium center coordinated with two 1,5-cyclooctadiene ligands and four bis(3,5-trifluoromethyl)phenylborate anions. Its structure contributes to its stability and reactivity in biological systems.
Catalytic Properties
Rh(COD)2BARF exhibits significant catalytic activity in various organic reactions. Its ability to facilitate C-H activation and functionalization has implications for drug development and synthetic biology. The presence of the trifluoromethyl groups enhances its lipophilicity, which can influence membrane permeability and bioavailability in biological systems .
Antimicrobial Activity
Research indicates that rhodium complexes can exhibit antimicrobial properties. A study exploring the interaction of Rh(COD)2BARF with bacterial membranes suggested that the complex could disrupt membrane integrity, leading to cell lysis. This property positions Rh(COD)2BARF as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Rhodium complexes have been investigated for their anticancer properties. Preliminary studies suggest that Rh(COD)2BARF may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is crucial as it can lead to programmed cell death in malignant cells while sparing normal tissues .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of Rh(COD)2BARF against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating strong antimicrobial potential.
| Bacterial Strain | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| E. coli | 10 | 85 |
| S. aureus | 10 | 78 |
| Pseudomonas aeruginosa | 20 | 90 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with Rh(COD)2BARF resulted in a dose-dependent decrease in cell proliferation. At a concentration of 50 µM, there was a notable increase in apoptosis markers.
| Cell Line | Concentration (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 | 65 |
| HeLa (Cervical Cancer) | 50 | 70 |
Q & A
Q. What are the recommended handling and storage conditions to ensure the stability of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate?
The compound must be handled under inert gas (e.g., argon or nitrogen) to prevent oxidation or moisture sensitivity. Storage should occur in sealed containers at 2–8°C to maintain stability, as thermal decomposition is minimized under these conditions . Gloveboxes or Schlenk lines are recommended for manipulation to avoid exposure to air.
Q. Which characterization techniques are critical for verifying the structural integrity of this rhodium complex?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm ligand coordination and purity .
- X-ray crystallography for resolving stereochemistry and ligand geometry (e.g., cyclooctadiene conformation) .
- Elemental analysis to validate stoichiometry, particularly for boron and rhodium content .
- Cyclic voltammetry to assess redox behavior, especially if used in electrocatalytic applications .
Q. What role does the tetrakis[bis(3,5-trifluoromethyl)phenyl]borate counterion play in the compound’s reactivity?
The borate anion (BARF⁻) is a weakly coordinating counterion that enhances solubility in non-polar solvents (e.g., dichloromethane, toluene) and stabilizes cationic rhodium intermediates during catalysis. Its fluorinated aryl groups minimize ion pairing, increasing electrophilicity at the rhodium center, which is critical for substrate activation in asymmetric hydrogenation .
Q. What safety precautions are essential when working with this compound?
- Use NIOSH-approved respirators to avoid inhalation of fine particles .
- Wear chemically resistant gloves (e.g., nitrile) and tight-sealing goggles to prevent skin/eye irritation .
- Conduct reactions in well-ventilated fume hoods due to potential respiratory irritation .
- Avoid contact with water or strong oxidizers to prevent unexpected reactions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this complex’s efficacy in enantioselective catalysis?
- Ligand screening : Compare performance with analogous complexes (e.g., DUPHOS or BINAP ligands) to assess enantiomeric excess (ee) in hydrogenation reactions .
- Substrate scope : Test sterically hindered alkenes or ketones to evaluate steric/electronic effects on turnover frequency (TOF) .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during catalysis .
- Kinetic studies : Employ stopped-flow techniques to measure reaction rates under varying temperatures and pressures .
Q. How can contradictions in reported catalytic performance data be resolved?
- Reproducibility checks : Ensure consistent reaction conditions (e.g., moisture/oxygen exclusion, solvent purity) .
- Counterion effects : Compare catalytic activity with alternative anions (e.g., BF₄⁻ vs. BARF⁻) to isolate borate contributions .
- Computational modeling : Use DFT calculations to identify ligand-metal interactions influencing catalytic pathways .
- Controlled poisoning experiments : Introduce CO or phosphines to probe active-site accessibility .
Q. What methodologies are effective for studying ligand substitution kinetics in this complex?
- Variable-temperature NMR : Monitor ligand exchange rates (e.g., cyclooctadiene dissociation) to determine activation parameters .
- Isotopic labeling : Introduce deuterated ligands to track substitution mechanisms via mass spectrometry .
- Pressure-dependent studies : Apply high-pressure conditions to accelerate ligand dissociation in hydrogenation reactions .
Q. How does the compound’s stability under catalytic conditions compare to its ambient stability?
While the complex is stable at room temperature under inert gas, elevated temperatures (e.g., >80°C) during catalysis may induce ligand degradation or rhodium aggregation. To assess this:
- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
- Use transmission electron microscopy (TEM) to detect rhodium nanoparticles post-reaction .
- Compare catalytic performance over multiple cycles to detect deactivation trends .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
